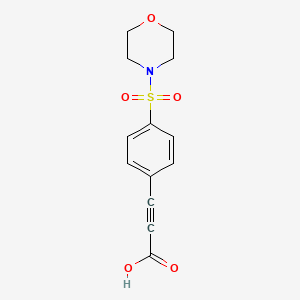

3-(4-(Morpholinosulfonyl)phenyl)propiolic acid

Beschreibung

3-(4-(Morpholinosulfonyl)phenyl)propiolic acid is an arylpropiolic acid derivative characterized by a morpholinosulfonyl substituent on the para position of the phenyl ring and a propiolic acid (HC≡C-COOH) group. This compound combines the reactivity of the alkyne moiety with the electronic and steric effects of the morpholinosulfonyl group, making it valuable in organic synthesis, catalysis, and pharmaceutical research. The sulfonyl group enhances solubility in polar solvents and may influence metal coordination in catalytic reactions .

Eigenschaften

Molekularformel |

C13H13NO5S |

|---|---|

Molekulargewicht |

295.31 g/mol |

IUPAC-Name |

3-(4-morpholin-4-ylsulfonylphenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C13H13NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-2,4-5H,7-10H2,(H,15,16) |

InChI-Schlüssel |

WCSFMRNUHCNITO-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C#CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-(Morpholino-sulfonyl)phenyl)propiolsäure kann über verschiedene Synthesewege erreicht werden. Eine prominente Methode beinhaltet die Ugi-Vierkomponenten-Reaktion (Ugi-4CR), die leicht verfügbare Ausgangsmaterialien wie Propiolsäurederivate verwendet . Diese Reaktion ist für ihre Effizienz bei der Konstruktion komplexer organischer Moleküle bekannt und wurde aufgrund ihrer Vielseitigkeit in Nachtransformationen umfassend untersucht .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 3-(4-(Morpholino-sulfonyl)phenyl)propiolsäure umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) stellt die Qualität und Konsistenz des Endprodukts sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-(Morpholino-sulfonyl)phenyl)propiolsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, die an den Phenylring gebunden sind.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, wobei Temperatur, Lösungsmittel und Katalysator eine entscheidende Rolle spielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu Sulfonderivaten führen, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(4-(Morpholino-sulfonyl)phenyl)propiolsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Pfaden. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren, wodurch verschiedene biochemische Prozesse beeinflusst werden. Die Sulfonyl- und Morpholingruppen spielen eine entscheidende Rolle für ihre Bindungsaffinität und -spezifität.

Wirkmechanismus

The mechanism of action of 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Arylpropiolic Acids with Different Substituents

3-(4-Methoxyphenyl)propiolic Acid Structure: Phenyl ring with a methoxy (-OCH₃) group at the para position. Key Differences: Methoxy is electron-donating, increasing electron density on the aromatic ring, whereas morpholinosulfonyl is electron-withdrawing. This reduces the acidity of the propiolic acid (pKa ~3.5) compared to the target compound (estimated pKa ~2.8) . Reactivity: Lower reactivity in electrophilic substitutions but higher yields in Pd-catalyzed couplings (e.g., 72–87% yields in ) due to reduced steric hindrance .

3-(4-Bromophenyl)propiolic Acid Structure: Bromine substituent at the para position. Key Differences: Bromine is moderately electron-withdrawing but less polar than morpholinosulfonyl. Applications: Used in Suzuki-Miyaura couplings; bromine facilitates cross-coupling but lacks the sulfonyl group’s coordination capability .

3-(4-Formylphenyl)propiolic Acid

- Structure : Aldehyde (-CHO) substituent.

- Key Differences : The formyl group is strongly electron-withdrawing but reactive toward nucleophiles.

- Reactivity : Lower yield (37%) in amidation reactions with TMTD due to competing side reactions .

Propanoic Acid Analogs

3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic Acid (CAS 327106-18-3) Structure: Propanoic acid (CH₂CH₂COOH) instead of propiolic acid. Key Differences: Absence of the triple bond reduces reactivity in cycloadditions or click chemistry. The saturated chain offers stability but limits applications in conjugation reactions .

3-(4-Methoxyphenyl)propanoic Acid Structure: Methoxy-substituted phenyl with a propanoic acid chain. Applications: Used in pharmaceutical intermediates but lacks the alkyne’s versatility in bioorthogonal chemistry .

Morpholine-Containing Compounds

3-(Morpholin-4-ylsulfonyl)propanoic Acid (CAS 848178-48-3) Structure: Morpholinosulfonyl directly attached to a propanoic acid. Key Differences: The absence of the phenyl ring reduces aromatic interactions.

Biologische Aktivität

3-(4-(Morpholinosulfonyl)phenyl)propiolic acid is a compound notable for its unique structural features and potential biological activities. It is characterized by a propionic acid moiety linked to a phenyl group, which is further substituted with a morpholinosulfonyl group. This compound has garnered attention due to its possible applications in medicinal chemistry, particularly in the modulation of cellular processes.

- Molecular Formula : C13H13NO5S

- Molecular Weight : Approximately 297.36 g/mol

The presence of both the propiolic acid and the sulfonamide functionalities contributes to its chemical reactivity, making it a versatile compound for various synthetic applications and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Cellular Modulation : The morpholinosulfonyl group enhances interactions with biological targets, influencing various cellular pathways.

- Autophagy Regulation : Preliminary studies suggest that this compound may modulate autophagy processes, which are crucial for cellular homeostasis and response to stress.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Cellular Modulation | Influences signaling pathways and cellular processes |

| Autophagy Regulation | Potentially modulates autophagy mechanisms |

| Anti-cancer Properties | May inhibit cancer cell proliferation |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest potential interactions with key signaling pathways involved in inflammation and cancer progression.

Case Studies

- Cancer Cell Proliferation : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated antiproliferative effects against MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and DU145 (prostate cancer) cells .

- Autophagy Induction : A study highlighted the role of morpholinosulfonamide derivatives in promoting autophagy in cancer cells, suggesting that this compound may similarly influence these pathways, potentially enhancing the efficacy of existing cancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Hydroxyphenyl)propionic acid | Hydroxy substituent on phenyl | Known for anti-inflammatory properties |

| 4-Aminobenzenesulfonamide | Amino group instead of morpholine | Commonly used in antibiotic formulations |

| 3-(4-Methylsulfonylphenyl)propiolic acid | Methylsulfonyl substituent | Potentially different biological activity profile |

The unique combination of functionalities in this compound allows for targeted biological activity while maintaining stability necessary for further modifications.

Future Directions and Research Needs

Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

- Detailed interaction studies with biological macromolecules to clarify its modes of action.

- In vivo studies to assess its efficacy and safety profiles in relevant disease models.

- Exploration of its potential as a therapeutic agent in combination with existing treatments for various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.